

Validating the Therapeutic Potential of MRZ-99030: A Comparative Analysis Against Known Standards

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Compound of Interest

Compound Name: MRZ-99030

Cat. No.: B609338

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FRANKFURT, Germany – December 13, 2025 – This guide provides a comprehensive comparison of **MRZ-99030**, a novel β -amyloid (A β) aggregation modulator, against current therapeutic standards for Alzheimer's disease, glaucoma, and age-related macular degeneration (AMD). The following analysis is intended for researchers, scientists, and drug development professionals, offering an objective overview of **MRZ-99030**'s performance based on available preclinical data.

MRZ-99030 is a dipeptide that presents a unique neuroprotective strategy by promoting the formation of large, non-amyloidogenic, amorphous A β aggregates. This mechanism of action effectively reduces the concentration of toxic soluble oligomeric A β species, which are implicated in the pathophysiology of several neurodegenerative diseases.

Comparative Analysis of Therapeutic Agents

To validate the therapeutic potential of **MRZ-99030**, its preclinical efficacy is compared with established treatments for Alzheimer's disease, glaucoma, and neovascular AMD.

Therapeutic Area	Investigational Compound	Standard of Care	Mechanism of Action	Key Performance Metrics
Alzheimer's Disease	MRZ-99030	Lecanemab, Donanemab	Modulates A β aggregation, promoting non-toxic amorphous aggregates.	Affinity to A β 1-42: 28.4 nM; Reverses A β oligomer-induced LTP deficits at 100-500 nM.[1]
Target and promote clearance of A β plaques and protofibrils.	Lecanemab shows high affinity for soluble A β protofibrils. Donanemab targets deposited amyloid plaques. [1][2][3]			
Glaucoma	MRZ-99030	Brimonidine	Neuroprotection by reducing toxic A β oligomers in the retina.	Reduces retinal ganglion cell (RGC) apoptosis by up to 33% at 240 mg/kg in a rat model.
Lowers intraocular pressure (IOP); potential neuroprotective effects are debated.	IOP lowering efficacy is comparable to timolol. Evidence for neuroprotection is inconclusive. [4][5][6][7]			
Neovascular AMD	MRZ-99030	Anti-VEGF Therapies (e.g.,	Neuroprotection by reducing A β -	Preclinical data suggests protection of

Ranibizumab,
Aflibercept)

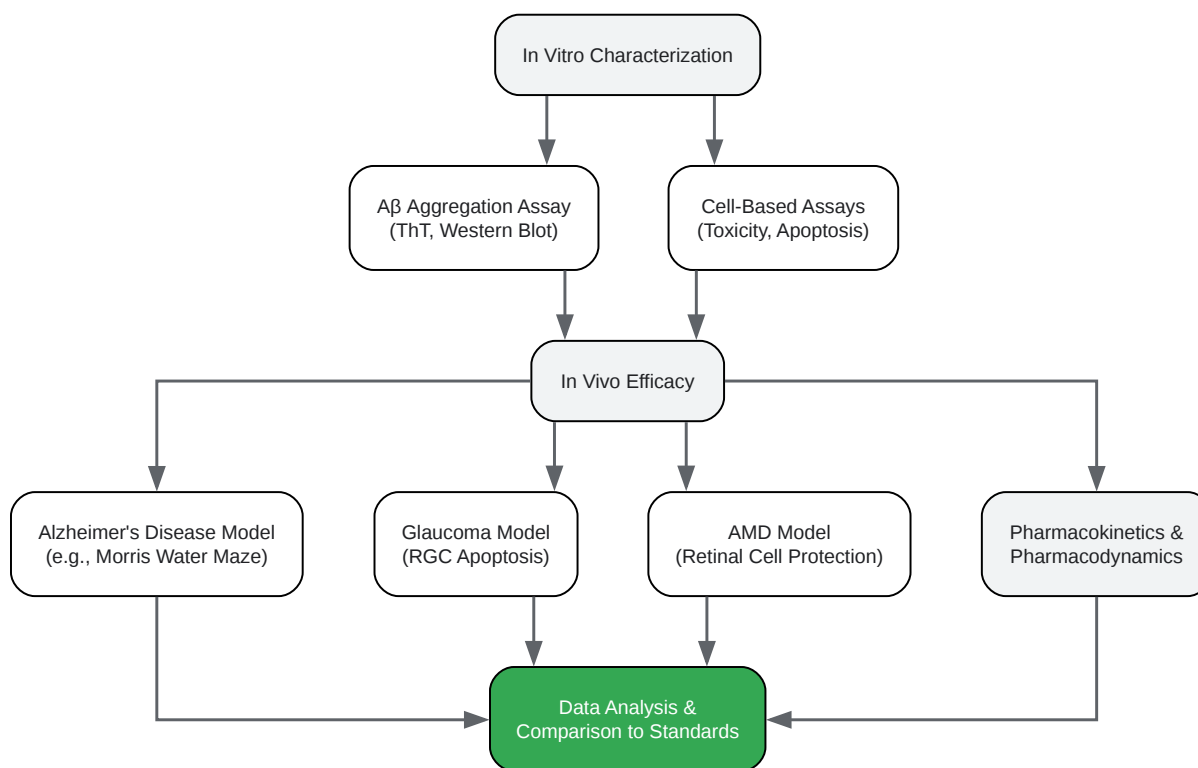
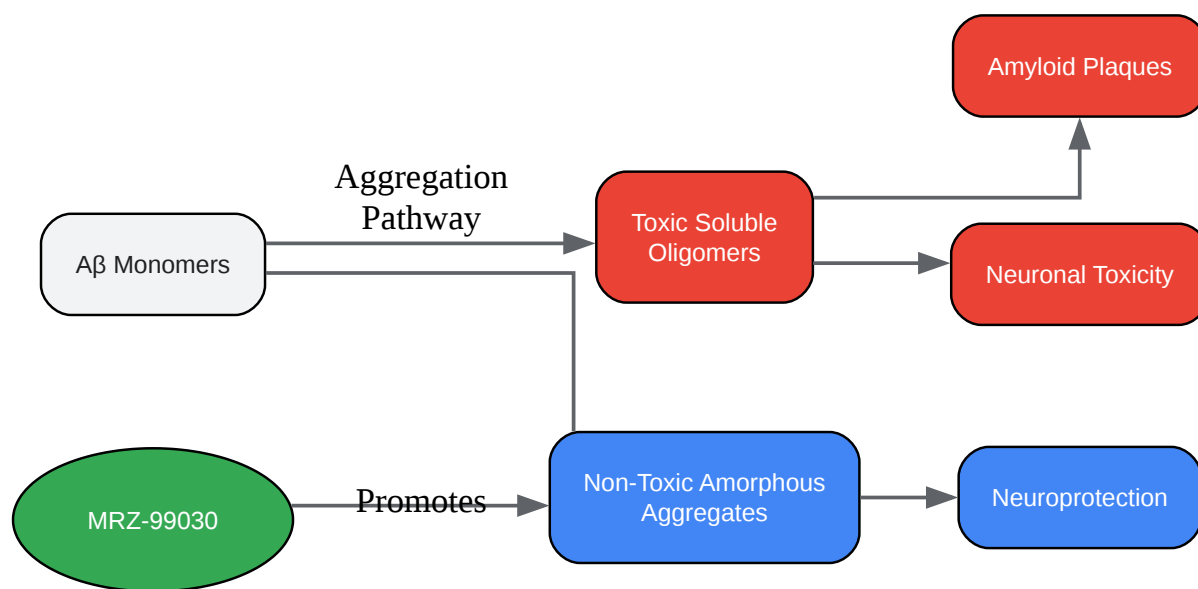
induced toxicity
to retinal cells.

retinal pigment
epithelium cells
from A β -induced
toxicity.[1]

Inhibit vascular endothelial growth factor (VEGF), preventing angiogenesis.	Stabilize vision in ~90% and improve vision in ~30% of patients with neovascular AMD.[8]
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Mechanism of Action: A Shift in A β Aggregation Pathway

MRZ-99030 intervenes in the pathological cascade of A β aggregation. Instead of preventing aggregation altogether, it redirects the process towards the formation of non-toxic, amorphous aggregates, thereby sequestering the harmful soluble oligomers.[1] This contrasts with the mechanism of anti-amyloid antibodies for Alzheimer's disease, which primarily target and facilitate the clearance of existing A β plaques and protofibrils.[1][2][3]



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